molecular formula C8H6N2O5S B3373665 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid CAS No. 1011397-87-7

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid

Cat. No.: B3373665
CAS No.: 1011397-87-7
M. Wt: 242.21 g/mol
InChI Key: XXZQENKCRNILGS-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid is a heterocyclic compound that features a furan ring fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable amine to form the thiadiazine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and thiadiazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Thiadiazine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid is unique due to its combined furan and thiadiazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-8(12)6-4-5(7-2-1-3-15-7)9-16(13,14)10-6/h1-4,9H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZQENKCRNILGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NS(=O)(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163064
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011397-87-7
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011397-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Reactant of Route 2
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Reactant of Route 3
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Reactant of Route 4
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Reactant of Route 5
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Reactant of Route 6
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid

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